molecular formula C14H11NO4 B1669289 5-Benzyl-2-hydroxy-3-nitrobenzaldehyde CAS No. 328565-16-8

5-Benzyl-2-hydroxy-3-nitrobenzaldehyde

Cat. No. B1669289
M. Wt: 257.24 g/mol
InChI Key: RKJXVCLOGNLZOI-UHFFFAOYSA-N
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Description

“5-Benzyl-2-hydroxy-3-nitrobenzaldehyde” is a complex organic compound. It is a derivative of benzaldehyde, which is a common building block in organic synthesis .


Synthesis Analysis

The synthesis of “5-Benzyl-2-hydroxy-3-nitrobenzaldehyde” involves multiple steps. The process typically involves the reaction of benzaldehyde with other reagents under specific conditions .


Molecular Structure Analysis

The molecular structure of “5-Benzyl-2-hydroxy-3-nitrobenzaldehyde” is complex. It includes a benzyl group, a hydroxy group, and a nitro group attached to a benzaldehyde core .


Chemical Reactions Analysis

“5-Benzyl-2-hydroxy-3-nitrobenzaldehyde” can participate in various chemical reactions. For example, it can undergo reactions at the benzylic position . It can also react with other compounds to form new products .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Benzyl-2-hydroxy-3-nitrobenzaldehyde” are determined by its molecular structure. For example, it has a specific molecular weight and boiling point .

Safety And Hazards

“5-Benzyl-2-hydroxy-3-nitrobenzaldehyde” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “5-Benzyl-2-hydroxy-3-nitrobenzaldehyde” could involve its use in the synthesis of new compounds and in various chemical reactions .

properties

IUPAC Name

5-benzyl-2-hydroxy-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c16-9-12-7-11(6-10-4-2-1-3-5-10)8-13(14(12)17)15(18)19/h1-5,7-9,17H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJXVCLOGNLZOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=C(C(=C2)[N+](=O)[O-])O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzyl-2-hydroxy-3-nitrobenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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